(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine
Description
(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine is a tertiary amine derivative characterized by a benzylamine core substituted with an ethyl(methyl)amino group at the meta-position.
Properties
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(2)9-11-6-4-5-10(7-11)8-12/h4-7H,3,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVYYDUAJBMSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acid metabolic pathways, influencing the activity of enzymes involved in these processes. The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect amino acid metabolism, which is crucial for protein synthesis and other cellular functions. This compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, affecting its efficacy. Long-term exposure to this compound can lead to changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses can lead to toxicity and adverse effects. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. This interaction can have significant effects on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which are crucial for its biological activity. Understanding these processes is essential for developing effective delivery methods for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization is important for elucidating the precise mechanisms of action of this compound.
Biological Activity
(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article delves into the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse research studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reaction conditions and reagents used can significantly influence the yield and purity of the final product. A common synthetic route includes:
- Formation of the Amino Group : The initial step often involves the alkylation of a phenyl derivative with an ethyl methyl amine.
- Purification : The crude product is purified using techniques such as recrystallization or chromatography.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its interaction with specific biological targets.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Inhibition of Receptor Tyrosine Kinases : Some derivatives have demonstrated potent inhibitory activity against receptor tyrosine kinases, which are crucial in cancer progression. Compounds were tested against several cell lines, showing IC50 values ranging from 5.6 μM to 40 μM depending on the specific cell type and structural modifications .
- Mechanism of Action : The mechanism often involves disruption of signaling pathways critical for tumor growth and survival, such as the EGFR pathway .
Case Studies
- Study on Structural Variants : A comparative analysis was conducted on various structural analogs of this compound. It was found that modifications at the phenyl ring significantly affected biological activity, with certain substitutions leading to enhanced potency against cancer cells .
- Molecular Docking Studies : Molecular docking simulations revealed that this compound could effectively bind to active sites of target proteins involved in cancer pathways, suggesting a promising therapeutic mechanism .
Data Tables
| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 | 5.6 | EGFR Inhibition |
| Compound B | HL60 | 8.2 | PDGFR Inhibition |
| This compound | Various | 10-40 | Multi-target Inhibition |
Scientific Research Applications
Synthesis of (3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine
The synthesis of this compound typically involves the Mannich reaction, where an amine reacts with an aldehyde and a ketone to form a β-amino ketone. The reaction conditions can be optimized for yield and purity. For instance, various solvents and catalysts can influence the efficiency of the reaction, as shown in recent studies where different alcohols were tested for their effectiveness in forming tertiary amines .
Anticancer Properties
Recent research has highlighted the anticancer potential of compounds related to this compound. For example, derivatives have been shown to exhibit significant inhibitory effects on various cancer cell lines, including K562 and HL60. These compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against these cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | K562 | 5.6 |
| Compound B | HL60 | 8.2 |
| Compound C | K562 | 6.9 |
Neuroprotective Effects
In addition to anticancer properties, some studies suggest that derivatives of this compound may possess neuroprotective effects. For instance, compounds exhibiting similar structures have been evaluated for their ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Case Study 1: Inhibition of Protein Kinases
A study focused on the docking studies of various phenylmethanamine derivatives demonstrated that specific modifications could enhance binding affinity to protein kinases associated with cancer progression. The introduction of electron-withdrawing groups significantly improved potency against EGFR mutants, showcasing the importance of structural optimization in drug design .
Case Study 2: Neuroprotective Screening
Another investigation evaluated the neuroprotective effects of related compounds in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and promote cell viability through anti-inflammatory mechanisms, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share the phenylmethanamine scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity:
Pharmacological Analogues
Compounds with similar amine functionalities but divergent scaffolds:
- (4-(6-(Butylthio)imidazo[1,2-b]pyridazin-3-yl)phenyl)methanamine : Features a butylthio-imidazopyridazine moiety, likely targeting kinase pathways (e.g., Adaptor Associated Kinase 1) with improved potency due to sulfur-based interactions .
- (1H-Pyrazol-4-yl)methanamine derivatives : Used in neuropilin-1 antagonists; primary amine structure reduces lipophilicity but may improve metabolic stability .
Physicochemical Properties
- Lipophilicity (logP): The tertiary amine in this compound increases logP (~2.5 estimated) compared to primary amines (e.g., [4-(Trifluoromethyl)phenyl]methanamine, logP ~1.8) . Ethoxyethoxy-substituted derivatives (logP ~1.2) exhibit lower membrane permeability but better solubility .
- Synthetic Accessibility :
- Reductive amination is a common route for phenylmethanamine derivatives, as seen in the synthesis of neuropilin-1 antagonists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
